molecular formula C5H8O4<br>C5H8O4<br>COOH(CH2)3COOH B8270111 Glutaric acid CAS No. 68603-87-2

Glutaric acid

Cat. No.: B8270111
CAS No.: 68603-87-2
M. Wt: 132.11 g/mol
InChI Key: JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Description

Glutaric acid, also known as pentanedioic acid, is an organic compound with the chemical formula C₅H₈O₄. It is a dicarboxylic acid with five carbon atoms in its structure. This compound is naturally produced in the body during the metabolism of certain amino acids, such as lysine and tryptophan. It is a colorless, crystalline solid that is highly soluble in water .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

pentanedioic acid
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InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
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InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)CC(=O)O
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Molecular Formula

C5H8O4, Array
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Related CAS

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID2021654
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Molecular Weight

132.11 g/mol
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Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS.
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Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9
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Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg]
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Color/Form

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS

CAS No.

110-94-1
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Melting Point

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 g. of an acid mixture [(composition: 53% by weight of glutaric acid; 28% by weight of succinic acid; and 19% by weight of adipic acid; each percentage being based on the mixture) obtained by oxidizing cyclohexane with an oxygen containing gas and removing cyclohexanol, cyclohexanone, cyclohexane, monobasic acid, hydroxy acid and part of adipic acid out of the resulting oxidation product] and 72 g. of urea were dissolved in 400 g. of methanol at 50° C. On subsequent cooling to and allowing to stand at 20° C. for 50 minutes, a urea-glutaric acid adduct crystallized out of the solution. By filtration, 89 g. of urea-glutaric acid adduct (including 44 g. of glutaric acid) was obtained. The obtained urea-glutaric acid adduct was dissolved in 600 g. of methanol at 50° C. The resulting solution was treated with AMBERLYST A 29 as used in Example 3. The glutaric acid adsorbed on the resin was desorbed by treating the resin with a strong acid and 43 g. of glutaric acid having a purity of 98.5% was obtained.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

100 g. of an acid mixture [(composition: 54% by weight of glutaric acid; 25% by weight of succinic acid; and 21% by weight of adipic acid; each percentage being based on the mixture) obtained by the following process: subjecting cyclohexanol and cyclohexanone to two-stage oxidation in the presence of ammonium metavanadate and copper, using nitric acid as a solvent, at 60° to 80° C. in the first stage and at 100° to 110° C. in the second stage under a pressure of 2 to 10 atm. to produce adipic acid; separating the produced adipic acid after it is crystallized out; removing the remaining catalysts out of the mother liquor; and then distilling off the nitric acid] and 80 g. of urea were dissolved in 250 g. of water at 60° C. and subsequently cooled to and allowed to stand at 15° C. for 50 minutes to deposit a urea-glutaric acid adduct. The urea-glutaric acid adduct was separated by filtration and 90 g. of urea-glutaric acid adduct (including 46 g. of glutaric acid) was obtained. The obtained urea-glutaric acid was dissolved in 370 g. of water at 35° C. and treated with DOWEX 50WX-4 as used in Example 1 to remove urea. Almost all of water was removed from the solution under reduced pressure and the solution was cooled to and allowed to stand at 20° C. to deposit glutaric acid. 45 g. of glutaric acid having a purity of 98.7% was obtained by filtration.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An 11.76 g portion of 97% glutaric anhydride was dissolved in a mixture of 40 ml of 5N sodium hydroxide and 200 ml of water. A solution of 33.8 g of silver nitrate in 100 ml of water was added, the suspension was stirred for 1 hour in the dark, then the solid was collected, washed with water and dried, giving 33.5 g of glutaric acid, disilver salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
33.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

The mixed diesters (E) are readily prepared in two stages from succinic anhydride (r=2) or glutaric anhydride (r=3). In the first stage, the appropriate cyclic anhydride is reacted with 0.5 equivalents of 9-fluorenyl methanol to form the fluorenylmethyl mono-ester of succinic or glutaric acid. In the second stage, reaction of the mono-ester with pentafluorophenol under standard esterification conditions affords the mixed diester.
[Compound]
Name
diesters
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Glutaric acid
Reactant of Route 2
Glutaric acid
Reactant of Route 3
Glutaric acid
Reactant of Route 4
Glutaric acid
Reactant of Route 5
Glutaric acid
Reactant of Route 6
Glutaric acid

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